Pralidoxime chloride

Vue d'ensemble

Description

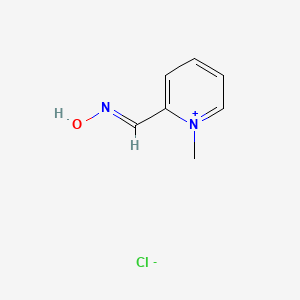

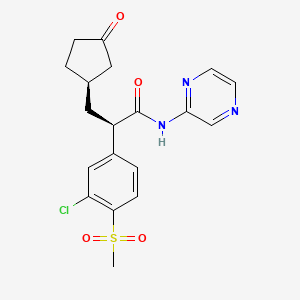

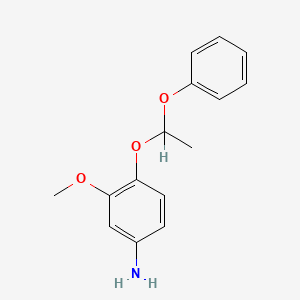

Pralidoxime chloride, also known as 2-PAM, is a medication used in the management and treatment of organophosphate poisoning . It belongs to the oxime class of drugs . It is a pyridinium salt and an organic chloride salt .

Synthesis Analysis

Pralidoxime chloride is a highly hydrophilic antidote, which cannot be effectively separated by reverse-phase high-performance liquid chromatography (RP-HPLC), unless the mobile-phase composition is varied .

Molecular Structure Analysis

The molecular formula of Pralidoxime chloride is C7H9ClN2O . The molecular weight is 172.61 g/mol .

Chemical Reactions Analysis

Pralidoxime binds to the other half (the unblocked, anionic site) of the active site and then displaces the phosphate from the serine residue. The conjoined poison/antidote then unbinds from the site, and thus regenerates the fully functional enzyme .

Physical And Chemical Properties Analysis

Pralidoxime chloride is a white solid . The melting point of pralidoxime was found to be 212-223°C .

Applications De Recherche Scientifique

Pralidoxime Chloride: A Comprehensive Analysis of Scientific Research Applications: Pralidoxime chloride is a chemical compound with a variety of applications in scientific research and medicine. Below is a detailed analysis of its unique applications across different fields.

Antidote for Organophosphate Poisoning

Pralidoxime chloride is primarily used as an antidote to organophosphate pesticides and nerve agents. These substances can bind to the active site of acetylcholinesterase, leading to reversible inactivation of the enzyme. Pralidoxime works by reactivating cholinesterase, mainly outside of the central nervous system, allowing the destruction of accumulated acetylcholine and the restoration of normal neuromuscular junction function .

Medical Countermeasure Development

The U.S. Department of Health and Human Services has awarded contracts for the development of next-generation countermeasures against organophosphate nerve agent poisoning, where pralidoxime plays a crucial role due to its antidotal properties .

Biomedical Research

In biomedical research, pralidoxime chloride’s interaction with cholinesterase is studied to understand better the effects of organophosphates on the nervous system and develop more effective treatments for poisoning .

Analytical Chemistry

Pralidoxime chloride is used in analytical chemistry, particularly in reverse-phase high-performance liquid chromatography (RP-HPLC), to analyze highly polar ionic compounds. Its retention time can be affected by chaotropic salts, which is critical for chemical, biomedical, pharmaceutical, and environmental applications .

Pharmaceutical Ingredient

As an active pharmaceutical ingredient, pralidoxime is included in medications such as Atnaa and Duodote (combined with atropine), which are used to treat poisoning by organophosphates and related compounds .

Clinical Research

Clinical studies have investigated pralidoxime chloride’s efficacy in reducing mortality during hospital admission after organophosphate self-poisoning. Research focuses on outcomes like intubation rates, time ventilated, and time to death .

Mécanisme D'action

Target of Action

Pralidoxime chloride primarily targets acetylcholinesterase , an enzyme crucial for nerve function . Acetylcholinesterase’s role is to break down acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating nerve impulses .

Mode of Action

Organophosphates, such as certain pesticides and nerve gases, inactivate acetylcholinesterase by binding to its esteratic site, leading to an accumulation of acetylcholine and continuous nerve stimulation . Pralidoxime chloride acts as an antidote by reactivating acetylcholinesterase. It achieves this by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase, thereby reversing the enzyme’s inactivation .

Biochemical Pathways

The primary biochemical pathway affected by pralidoxime chloride is the cholinergic pathway. By reactivating acetylcholinesterase, pralidoxime chloride allows the enzyme to resume its role in breaking down acetylcholine, thus restoring normal nerve function .

Result of Action

The primary molecular effect of pralidoxime chloride is the reactivation of acetylcholinesterase, allowing the enzyme to resume its function of breaking down acetylcholine . On a cellular level, this results in the restoration of normal nerve function and the alleviation of symptoms caused by organophosphate poisoning .

Action Environment

The efficacy of pralidoxime chloride can be influenced by various environmental factors. For instance, the timing of administration is crucial; pralidoxime chloride must be given within 24 hours of organophosphate exposure for it to effectively reactivate acetylcholinesterase . Furthermore, the compound’s therapeutic effects are closely related to its pharmacokinetics, suggesting that factors affecting drug absorption, distribution, metabolism, and excretion could potentially influence its action .

Safety and Hazards

Pralidoxime chloride is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .

Propriétés

IUPAC Name |

(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.ClH/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGSLXSBYYMVKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C=NO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=CC=C1/C=N/O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6735-59-7 (Parent) | |

| Record name | Pralidoxime chloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1023495 | |

| Record name | Pralidoxime chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11533058 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Pralidoxime chloride | |

CAS RN |

51-15-0, 14018-50-9 | |

| Record name | Pralidoxime chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pralidoxime chloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pralidoxime chloride [USAN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014018509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRALIDOXIME CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PRALIDOXIME CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pralidoxime chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyiminomethyl-1-methylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRALIDOXIME CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38X7XS076H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Pralidoxime chloride counteract organophosphate poisoning?

A1: Pralidoxime chloride (2-PAM chloride) is a cholinesterase reactivator. [] Organophosphates work by binding to and inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for breaking down the neurotransmitter acetylcholine. This inhibition leads to the accumulation of acetylcholine and excessive stimulation of cholinergic receptors, resulting in the symptoms of organophosphate poisoning. 2-PAM chloride works by removing the organophosphate molecule from AChE, thereby reactivating the enzyme and restoring normal neurotransmission. [, , , ]

Q2: What are the downstream effects of Pralidoxime chloride administration in organophosphate poisoning?

A2: The reactivation of AChE by Pralidoxime chloride leads to a reduction in acetylcholine levels, alleviating the symptoms of organophosphate poisoning. These effects include the reversal of muscarinic symptoms like salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis, as well as nicotinic symptoms such as muscle weakness, paralysis, and respiratory depression. [, , , , ]

Q3: What is the molecular formula and weight of Pralidoxime chloride?

A3: The molecular formula of Pralidoxime chloride is C7H9ClN2O. It has a molecular weight of 172.6 g/mol. []

Q4: Are there any spectroscopic data available for Pralidoxime chloride?

A4: Yes, spectroscopic data, including ultraviolet (UV) and infrared (IR) absorption spectra, are available for Pralidoxime chloride. It exhibits a characteristic UV absorbance peak at 296 nm. [] IR spectroscopy can be used to identify specific functional groups present in the molecule. []

Q5: How stable is Pralidoxime chloride in solution?

A5: The stability of Pralidoxime chloride in solution depends on factors like pH, concentration, and storage temperature. In concentrated acidic solutions, it can degrade over time, forming various decomposition products. [] Studies have shown that solutions containing 5% Pralidoxime chloride without buffers, at an initial pH of 5, exhibit about 10% deterioration over 3 years at room temperature. [] Adjusting the pH to 4 may improve stability. [] Refrigeration and storage in a dry state are expected to further enhance stability. []

Q6: How does the presence of other drugs, like Atropine, affect Pralidoxime chloride's stability in a combined formulation?

A6: Research indicates that combining Atropine sulfate and Pralidoxime chloride in a single auto-injector cartridge does not negatively impact the stability of either drug. Accelerated stability studies have shown that such combined formulations can remain stable for up to 24 months. []

Q7: Does Pralidoxime chloride have any catalytic properties?

A7: While Pralidoxime chloride is not a catalyst in the traditional sense, its action involves a chemical reaction with the organophosphate-AChE complex. This reaction is stoichiometric, meaning that one molecule of Pralidoxime chloride reactivates one molecule of AChE. []

Q8: What are the primary applications of Pralidoxime chloride?

A8: Pralidoxime chloride is primarily used as an antidote for organophosphate poisoning. It is included in auto-injectors for rapid administration in emergency situations, particularly by military personnel and first responders. [, , ]

Q9: Have there been any computational studies on Pralidoxime chloride?

A9: Computational chemistry techniques, such as molecular docking and molecular dynamics simulations, can be employed to study the interaction between Pralidoxime chloride and AChE. These methods help visualize the binding mode and provide insights into the reactivation mechanism at a molecular level.

Q10: How do structural modifications of Pralidoxime chloride affect its activity?

A10: Modifications to the structure of Pralidoxime chloride, such as altering the substituents on the pyridine ring or the oxime group, can influence its ability to reactivate AChE. Studies have investigated the relationship between the structure of Pralidoxime analogs and their reactivation potency and selectivity for different types of organophosphate-inhibited AChE.

Q11: What are some strategies to improve the stability or bioavailability of Pralidoxime chloride formulations?

A11: Strategies to enhance the stability of Pralidoxime chloride solutions include optimizing pH, using appropriate buffers, controlling storage temperature, and packaging in a way that minimizes exposure to light and moisture. [, ] Encapsulation in biopolymeric microcapsules has been explored as a way to achieve controlled release and improve oral bioavailability. []

Q12: Are there specific safety regulations regarding the handling and disposal of Pralidoxime chloride?

A12: Yes, as a potent pharmaceutical, Pralidoxime chloride is subject to specific SHE regulations. These regulations cover various aspects, including safe handling practices, personal protective equipment requirements, storage guidelines, and appropriate disposal methods for unused or expired product.

Q13: What is the pharmacokinetic profile of Pralidoxime chloride?

A13: Pralidoxime chloride is rapidly absorbed after intramuscular or intravenous administration. [, , ] It exhibits a short half-life of approximately 1.4 hours and is primarily excreted unchanged in the urine. [] The drug's rapid elimination necessitates frequent dosing or continuous infusion to maintain therapeutic levels. []

Q14: How do different routes of administration of Pralidoxime chloride, like intramuscular injection vs. continuous intravenous infusion, compare in terms of efficacy?

A14: Studies have shown that continuous intravenous infusion of Pralidoxime chloride is more effective in maintaining therapeutic drug levels compared to intermittent bolus injections. [, ] This method ensures a more consistent concentration of the drug in the bloodstream, leading to better reactivation of AChE and improved patient outcomes. [, , ]

Q15: What animal models are used to study the efficacy of Pralidoxime chloride?

A15: Rodent models, particularly rats and mice, are commonly used to investigate the efficacy of Pralidoxime chloride against organophosphate poisoning. [, , , , ] These models allow researchers to assess the drug's ability to reverse organophosphate-induced toxicity, measure AChE reactivation, and evaluate the impact on survival rates.

Q16: Have there been clinical trials evaluating the efficacy of Pralidoxime chloride?

A16: Numerous clinical studies have been conducted to evaluate the efficacy of Pralidoxime chloride in treating organophosphate poisoning in humans. Research has investigated various aspects, including the optimal dose and route of administration, the impact on clinical outcomes like time to symptom resolution and mortality rate, and the incidence of complications like intermediate syndrome. [, , , , , , , , , , , , ]

Q17: Is there any evidence of resistance to Pralidoxime chloride in treating organophosphate poisoning?

A17: While Pralidoxime chloride is generally effective in reactivating AChE, its efficacy can be influenced by several factors. Certain organophosphates may form a more stable complex with AChE, making reactivation more challenging.

Q18: What are the potential adverse effects of Pralidoxime chloride?

A18: Pralidoxime chloride is generally well-tolerated, but high doses or rapid administration can cause adverse effects such as dizziness, blurred vision, headache, nausea, and tachycardia. []

Q19: Are there any novel drug delivery systems being explored for Pralidoxime chloride?

A19: Researchers are exploring novel drug delivery systems, such as nanoparticles and microspheres, to enhance the therapeutic efficacy of Pralidoxime chloride. [, ] These systems aim to improve drug stability, prolong drug release, and potentially target specific tissues, like the brain, where organophosphate-induced damage can be particularly severe.

Q20: Are there any biomarkers to monitor the effectiveness of Pralidoxime chloride therapy?

A20: Monitoring erythrocyte AChE activity is a direct and reliable biomarker for assessing the effectiveness of Pralidoxime chloride therapy. [, , ] The rate and extent of AChE reactivation provide valuable information about the patient's response to treatment and can guide dose adjustments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1677961.png)

![3-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-(4,5-dihydrothiazol-2-yl)benzamide](/img/structure/B1677962.png)

![2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B1677975.png)